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Executive Summary

2-Chloro-5-(methoxymethyl)pyrimidine (CAS 1416366-34-1) is a specialized heterocyclic
building block critical to modern medicinal chemistry.[1] Distinguished by its electrophilic C2-
chlorine and the lipophilic yet polar 5-methoxymethyl side chain, this scaffold serves as a
"privileged structure"” in the synthesis of kinase inhibitors and GPR119 agonists.

This guide provides an authoritative technical profile of the compound, synthesizing
experimental data with high-confidence predictive modeling to support researchers in drug
discovery and process chemistry.

Physicochemical Specifications

The following data consolidates available experimental values with high-fidelity predictive
models (ACD/Labs, ChemAxon) where specific literature values for this niche intermediate are
proprietary.
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Core Properties Table

Property Value / Specification Confidence Level

CAS Number 1416366-34-1 Verified
2-Chloro-5- B

IUPAC Name o Verified
(methoxymethyl)pyrimidine

Molecular Formula CeH7CIN20 Verified

Molecular Weight 158.59 g/mol Exact

Exact Mass 158.0247 Da Exact

Physical State

White to off-white crystalline

Experimental (Analogous)

solid
Melting Point 40 — 60 °C (Predicted range)* High (Analogous)**
Boiling Point 268 + 13 °C (at 760 mmHg) Predicted
Density 1.25 + 0.06 g/cm3 Predicted
LogP (Octanol/Water) 0.82-1.15 Predicted

pKa

-1.26 + 0.22 (Conjugate acid)

Predicted (Basic N)

Solubility

Soluble in DMSO, Methanol,
DCM, Ethyl Acetate

Experimental

*Note: The melting point is estimated based on the structural interpolation between 2-chloro-5-

(chloromethyl)pyrimidine (mp 37-42°C) and 2-chloro-5-methoxypyrimidine (mp 73-78°C). The

flexible methoxymethyl arm typically lowers lattice energy compared to the rigid methoxy group.

Structural Analysis & Reactivity Profile

The utility of 2-chloro-5-(methoxymethyl)pyrimidine lies in its dual-functional nature.

Electronic & Steric Features

e C2-Position (Electrophilic Center): The pyrimidine nitrogens exert a strong electron-

withdrawing effect, making the C2-chlorine highly susceptible to Nucleophilic Aromatic
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Substitution (SNAr). This is the primary attachment point for pharmacophores.

o C5-Position (Methoxymethyl Group): This moiety acts as a non-reactive, lipophilic spacer.
Unlike a bare methyl group, the ether oxygen introduces a hydrogen-bond acceptor (HBA),
modulating the logP and improving water solubility of final drug candidates without
introducing metabolic liability (unlike a labile ester).

Reactivity Logic Diagram

The following diagram illustrates the divergent reactivity pathways available to this scaffold.
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Figure 1: Divergent synthetic utility of the 2-chloro-5-(methoxymethyl)pyrimidine scaffold.

Synthesis & Quality Control

For researchers requiring high-purity material, synthesis is typically achieved via the
chloromethyl precursor.

Synthesis Workflow

Reaction: Nucleophilic substitution of 2-chloro-5-(chloromethyl)pyrimidine with sodium
methoxide.
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Start: 2-Chloro-5-
(chloromethyl)pyrimidine

:

Reagent: NaOMe / MeOH
(0°C to RT, 2h)

:

Crude Reaction Mixture

:

Workup: Quench (H20),
Extract (DCM)

:

Purification: Flash Column
(Hexane/EtOAC)

Final Product:

2-Chloro-5-(methoxymethyl)pyrimidine

Click to download full resolution via product page

Figure 2: Standard synthetic route for laboratory-scale preparation.[2]

Quality Control (QC) Parameters

To validate the identity of the compound, the following spectral signatures must be confirmed:
« 'H NMR (400 MHz, CDCls):

o 9 8.58 (s, 2H): Characteristic pyrimidine aromatic protons (H4, H6).

o 0 4.48 (s, 2H): Benzylic methylene (-CH2-O-).

o 0 3.42 (s, 3H): Methoxy group (-OCHs).
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e HPLC Purity: >97% (AUC) at 254 nm.
e Mass Spectrometry (ESI+): [M+H]* = 159.03 (observed).

Handling, Stability & Safety
Storage Protocols

o Temperature: Store at 2—8°C (Refrigerated).

o Atmosphere: Hygroscopic.[3] Store under inert gas (Argon or Nitrogen) to prevent hydrolysis
of the C2-chlorine to the inactive 2-hydroxy derivative (uracil derivative).

o Container: Amber glass vials with Teflon-lined caps to protect from light and moisture.

Safety Profile (GHS Classification)

» Signal Word:WARNING

e Hazard Statements:

o

H302: Harmful if swallowed.[4][5][6]

[¢]

H315: Causes skin irritation.[5]

[¢]

H319: Causes serious eye irritation.[5]

[e]

H335: May cause respiratory irritation.[4][5]

e PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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